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Cat. No.: B2543578 Get Quote

Technical Support Center

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for troubleshooting experiments involving the

SHP2 inhibitor, TNO155. Inconsistent results in preclinical studies can hinder progress; this

guide offers solutions to common challenges in a clear question-and-answer format, alongside

detailed experimental protocols and pathway diagrams to ensure data accuracy and

reproducibility.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses common issues that can lead to variability in TNO155 experiments.

Q1: We are observing significant variability in the IC50 value of TNO155 in our cell viability

assays between experiments. What are the potential causes?

A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors:

Compound-Related Issues:

Solubility: TNO155 may precipitate out of solution, especially at higher concentrations or

after freeze-thaw cycles. Visually inspect your stock and working solutions for any
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precipitates before each experiment. It is recommended to prepare fresh dilutions from a

concentrated stock for each experiment.

Storage: Ensure TNO155 is stored according to the manufacturer's instructions to prevent

degradation.

Cell-Based Issues:

Cell Passage Number: Use cells within a consistent and low-passage number range. High

passage numbers can lead to genetic drift and altered sensitivity to inhibitors.[1]

Cell Seeding Density: Inconsistent cell numbers per well can significantly impact the final

readout of viability assays. Use a cell counter for accuracy and ensure even cell

distribution when plating.[1]

Assay-Related Issues:

Incubation Time: The inhibitory effect of TNO155 can be time-dependent. Standardize the

incubation time across all experiments to ensure comparability.[1]

Q2: Why do we see a strong inhibition of p-ERK at early time points, but the effect diminishes

or even rebounds at later time points (e.g., 24 hours)?

A2: This phenomenon is likely due to feedback reactivation of the MAPK pathway.[2][3]

Feedback Mechanisms: In some cancer cell lines, the initial inhibition of SHP2 and

subsequent suppression of ERK signaling can trigger compensatory feedback loops.[2][3]

These loops can reactivate upstream signaling through receptor tyrosine kinases (RTKs),

leading to a rebound in p-ERK levels over time.[2][3]

Troubleshooting: To address this, it is crucial to perform a time-course experiment (e.g., 2, 6,

12, 24 hours) to determine the optimal time point for observing maximal and sustained p-

ERK inhibition in your specific cell model.[2]

Q3: TNO155 shows potent activity in our in-vitro assays, but the in-vivo efficacy in our

xenograft model is less pronounced. What could be the reason for this discrepancy?
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A3: A disconnect between in-vitro and in-vivo results is a common challenge in drug

development and can be attributed to several factors:

Pharmacokinetics (PK): The compound may have suboptimal PK properties in the animal

model, such as poor oral bioavailability, rapid clearance, or insufficient tumor penetration,

leading to inadequate target engagement.[2]

Tumor Microenvironment (TME): Standard 2D cell culture models do not replicate the

complexity of the TME.[2] SHP2 is known to play a role in immune cells, and the in-vivo

efficacy of TNO155 can be influenced by its effects on the immune response within the

tumor, an aspect not captured in vitro.[2]

Dosing and Schedule: The dosing regimen used in the in-vivo study may not be optimal.

Clinical trials with TNO155 have explored various dosing schedules (e.g., daily, twice daily,

intermittent).[4][5] It may be necessary to optimize the dose and schedule in your animal

model.

Q4: How can we confirm that the observed cellular effects are due to on-target inhibition of

SHP2 and not off-target activities?

A4: Confirming on-target activity is critical for validating your results. Here are several

approaches:

Use a Structurally Different SHP2 Inhibitor: If another SHP2 inhibitor with a distinct chemical

scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

Rescue Experiments: Transfecting cells with a drug-resistant SHP2 mutant can help confirm

on-target activity. If the cells become less sensitive to TNO155 after expressing the mutant,

the effect is likely on-target.[2]

RNAi-Mediated Knockdown: Use siRNA or shRNA to specifically knock down SHP2

(PTPN11). If the phenotype of SHP2 knockdown mimics the effect of TNO155 treatment, it

supports an on-target mechanism.[2]

Downstream Target Engagement: Measure the phosphorylation status of downstream

effectors of the MAPK pathway, such as MEK and ERK.[6] A dose-dependent decrease in p-

MEK and p-ERK levels following TNO155 treatment indicates target engagement.[5][6]
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Additionally, measuring the expression of DUSP6, a downstream target of the MAPK

pathway, can serve as a pharmacodynamic biomarker of SHP2 inhibition.[7][8]

Q5: We are observing variable responses to TNO155 across different cancer cell lines. What

determines the sensitivity of a cell line to TNO155?

A5: The sensitivity of cancer cell lines to SHP2 inhibitors like TNO155 is highly dependent on

their genetic background and the specific signaling pathways they rely on for survival and

proliferation.

Dependence on Upstream RTK Signaling: TNO155 is most effective in tumors driven by

aberrant receptor tyrosine kinase (RTK) signaling.[2]

RAS Mutation Status: The specific mutation in RAS genes (HRAS, NRAS, KRAS) can

influence sensitivity. For instance, some studies suggest that cell lines with G12 or G13

mutant HRAS are sensitive, while those with Q61 mutations may be resistant.[6] TNO155
has shown promise in combination with KRAS G12C inhibitors.[3]

Downstream Mutations: Cell lines with mutations downstream of SHP2 in the MAPK pathway

(e.g., BRAF V600E) may be less sensitive to TNO155 as a single agent because the

pathway is constitutively active irrespective of upstream signals.[2]

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

TNO155.

Table 1: In Vitro Potency of TNO155 in Cancer Cell Lines
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Cell Line Cancer Type IC50 (μM) Assay Type Reference

PC-9
Non-Small Cell

Lung Cancer
1.56 Cell Viability [9]

PC-9 EGFR

T790M/C797S

Non-Small Cell

Lung Cancer
1.38 Cell Viability [9]

HCC827
Non-Small Cell

Lung Cancer
0.77 Cell Viability [9]

HCC827-GR
Non-Small Cell

Lung Cancer
1.38 Cell Viability [9]

Table 2: Common Treatment-Related Adverse Events (All Grades) from a Phase I Study of

TNO155

Adverse Event Frequency (%)

Increased blood creatine phosphokinase 28

Peripheral edema 26

Diarrhea 26

Acneiform dermatitis 23

Data from the CTNO155X2101 clinical trial as of October 26, 2020.[5]

Experimental Protocols
Detailed methodologies for key experiments are provided below to promote consistency and

reproducibility.

Western Blotting for Phospho-ERK (p-ERK) Analysis
This protocol details the steps for assessing the inhibition of the MAPK pathway by TNO155
through the measurement of p-ERK levels.

1. Cell Lysis and Protein Quantification:
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Plate cells and treat with TNO155 at desired concentrations and time points.

Wash cells with ice-cold PBS.

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

Normalize protein concentrations for all samples.

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

Load equal amounts of protein onto a polyacrylamide gel.

Run the gel to separate proteins by size.

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for at least 1 hour at room

temperature. For phospho-specific antibodies, BSA is recommended.[10]

Incubate the membrane with the primary antibody against p-ERK (e.g., p-ERK1/2

Thr202/Tyr204) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-

actin) to ensure equal protein loading.

Cell Viability Assay (MTS-based)
This protocol outlines a common method for determining the effect of TNO155 on cell

proliferation.

1. Cell Plating:

Trypsinize and count cells to ensure you have a single-cell suspension.

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

2. Compound Treatment:

Prepare serial dilutions of TNO155 in culture medium.

Remove the old medium from the wells and add the medium containing the different

concentrations of TNO155. Include a vehicle control (e.g., DMSO).

Incubate the plate for the desired treatment duration (e.g., 72 hours).

3. MTS Assay:

Add MTS reagent to each well according to the manufacturer's instructions.[11]

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

Measure the absorbance at 490 nm using a microplate reader.[11]

4. Data Analysis:

Subtract the background absorbance (from wells with medium only).
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Normalize the absorbance values to the vehicle-treated control wells to determine the

percentage of cell viability.

Plot the percentage of viability against the log of the TNO155 concentration and use a non-

linear regression model to calculate the IC50 value.

In-Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the anti-tumor efficacy of TNO155 in

a mouse xenograft model.

1. Cell Preparation and Implantation:

Culture the desired cancer cell line to ~80% confluency.

Harvest the cells and resuspend them in a mixture of sterile PBS or HBSS and Matrigel (e.g.,

50% Matrigel).[3]

Subcutaneously inject the cell suspension (e.g., 5 million cells in 200 µL) into the flank of

immunocompromised mice (e.g., athymic nude mice).[3]

2. Tumor Growth and Treatment Initiation:

Monitor the mice regularly for tumor growth.

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Prepare the TNO155 formulation for oral administration (e.g., in 0.5% methylcellulose + 0.5%

Tween 80).[12]

3. Dosing and Monitoring:

Administer TNO155 and vehicle control according to the planned dosing schedule (e.g.,

daily, twice daily).

Measure tumor dimensions with calipers twice a week and calculate tumor volume (e.g.,

Volume = (length x width²)/2).[3]
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Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint and Analysis:

Continue the treatment for the specified duration or until the tumors in the control group

reach a predetermined endpoint size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies like western blotting for p-ERK).

Compare the tumor growth rates and final tumor volumes between the treatment and control

groups to determine the anti-tumor efficacy of TNO155.

Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to

TNO155.
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Caption: TNO155 inhibits SHP2, blocking RTK-mediated activation of the RAS/MAPK pathway.
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Caption: Workflow for Western Blotting to analyze protein phosphorylation.
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Caption: Experimental workflow for in-vivo xenograft studies with TNO155.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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